molecular formula C15H13N3 B8599150 5-(6-cyclopropylpyrazin-2-yl)-1H-indole

5-(6-cyclopropylpyrazin-2-yl)-1H-indole

Cat. No.: B8599150
M. Wt: 235.28 g/mol
InChI Key: VOPXFCOFHMCYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-cyclopropylpyrazin-2-yl)-1H-indole is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Recent studies have indicated that 5-(6-cyclopropylpyrazin-2-yl)-1H-indole exhibits significant anticancer activity. For instance, a study evaluating several indole derivatives demonstrated that modifications at the indole ring can enhance cytotoxicity against cancer cell lines such as HCT-116. The mechanism of action appears to involve cell cycle arrest and modulation of tumor suppressor genes .

Antimicrobial Effects

The compound has also shown promising antimicrobial properties. In vitro evaluations against various bacterial strains revealed that certain derivatives exhibit strong antibacterial activity, particularly against Gram-positive bacteria. The structure of the indole derivative plays a crucial role in its interaction with bacterial targets, potentially leading to the development of new antibiotics .

Neuropharmacological Potential

This compound has been investigated for its effects on central nervous system disorders. It acts as a multi-target ligand for aminergic G protein-coupled receptors, which are implicated in conditions like schizophrenia. The compound has shown affinity for dopamine D2 and serotonin receptors, suggesting its potential as an antipsychotic agent .

Anticancer Activity Study

A recent study investigated the anticancer effects of various indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in HCT-116 cells with an IC50 value of approximately 10 µM, demonstrating its potential as a lead compound for further development .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Neuropharmacological Evaluation

Research into the neuropharmacological properties of this compound revealed its ability to modulate neurotransmitter systems effectively. Behavioral studies in animal models demonstrated antipsychotic-like effects, suggesting that this compound could be a candidate for treating schizophrenia and related disorders .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(6-cyclopropylpyrazin-2-yl)-1H-indole

InChI

InChI=1S/C15H13N3/c1-2-10(1)14-8-16-9-15(18-14)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H2

InChI Key

VOPXFCOFHMCYFV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN=C2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with indole-5-boronic acid (674 mg, 4.19 mmol, Sigma-Aldrich), 2-bromo-6-cyclopropylpyrazine (1.00 g, 5.02 mmol, Combi-Phos Catalysts Inc.) and Pd(PPh3)4 (242 mg, 0.21 mmol). The tube was sealed. Dioxane (14 mL) and 2 M Na2CO3 (aq.) (6.28 mL, 12.56 mmol) were added. The reaction was stirred and heated in at 100° C. for 7 h. After cooling to RT, the organic layer was separated and dried over anhydrous Na2SO4, filtered and concentrated. The crude was purified by silica gel chromatography, eluting with a gradient of 0-40% EtOAc in hexanes, to provide 5-(6-cyclopropylpyrazin-2-yl)-1H-indole (750 mg, 3.19 mmol, 76% yield) as a white solid. MS (ESI, pos. ion) m/z: 236.1 (M+1).
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
242 mg
Type
catalyst
Reaction Step One
Quantity
6.28 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

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